2-(4-methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole
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Description
Chemical compounds with a structure similar to “2-(4-methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole” often have significant biological and pharmacological properties . They may contain three biologically active moieties such as quinazolinones, piperazine, and a sulfone group in a single molecule .
Synthesis Analysis
The synthesis of similar compounds often involves several steps. For example, the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine in acetonitrile using K2CO3 and KI, followed by deprotection of BOC group in IPA HCl, gives 3-aryl-2-(piperazin-1-yl)quinazolin-4(3H)-one .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques. The InChI and SMILES strings are often used to represent the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of various reagents and conditions. For example, the treatment of 3-aryl-2-(piperazin-1-yl)quinazolin-4(3H)-one with methanesulfonyl chloride in dichloromethane containing TEA at RT, results in the formation of 2-(4-methanesulfonyl-piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. These properties often include melting point, boiling point, density, molecular formula, and molecular weight .Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the compound’s specific mechanism of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its target, its stability, and its overall effectiveness. Specific details about how these factors influence the action of “2-(4-methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole” are currently unknown .
properties
IUPAC Name |
4,7-dimethoxy-2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-20-10-4-5-11(21-2)13-12(10)15-14(22-13)16-6-8-17(9-7-16)23(3,18)19/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHINULBDTWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole |
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